

Unveiling the Spectroscopic Signature of Clavariopsin B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Clavariopsin B

Cat. No.: B15562120

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Clavariopsin B, a cyclic depsipeptide isolated from the aquatic hyphomycete *Clavariopsis aquatica*, has garnered attention for its notable antifungal properties. This technical guide provides an in-depth overview of its spectroscopic data, offering a foundational resource for researchers engaged in natural product synthesis, drug discovery, and mechanistic studies. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Clavariopsin B**, alongside the experimental protocols for their acquisition and a proposed workflow for its characterization.

Mass Spectrometry Data

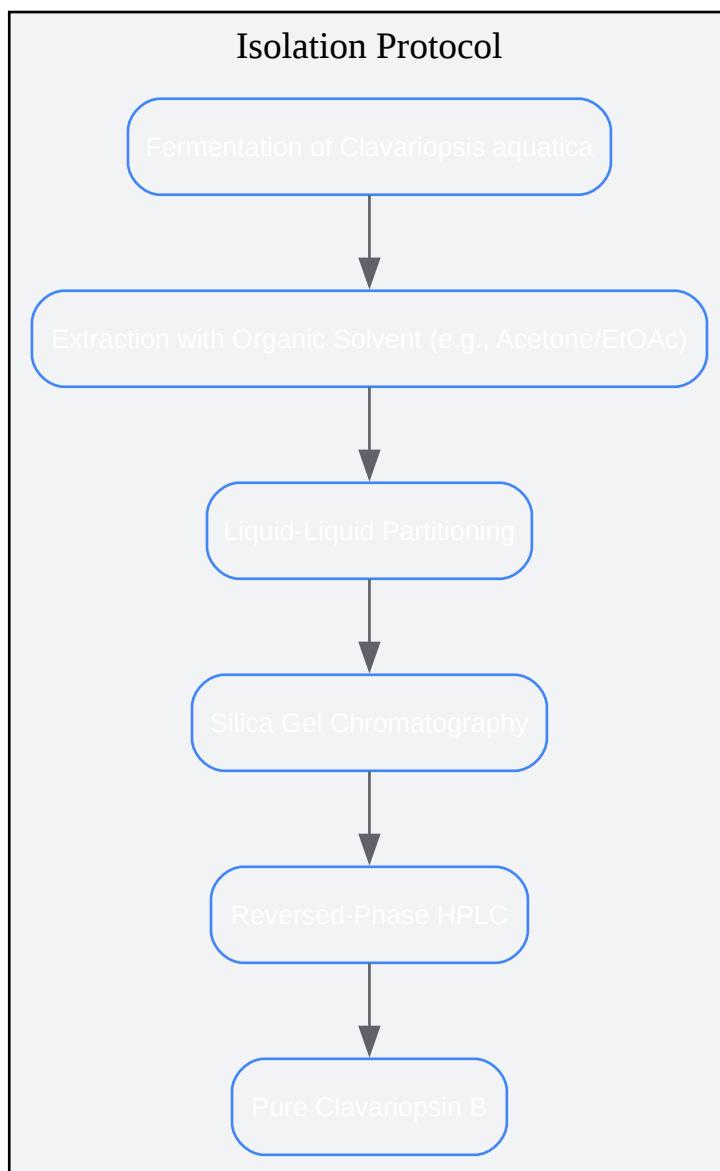
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition and exact mass of natural products. For **Clavariopsin B**, this analysis provides a key identifier.

Table 1: High-Resolution Mass Spectrometry Data for **Clavariopsin B**

Parameter	Observed Value
Molecular Formula	$C_{57}H_{91}N_9O_{14}$
Molecular Weight	1139

Note: The molecular weight of 1139 has been reported for **Clavariopsin B**.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data


The structural elucidation of **Clavariopsin B** was significantly reliant on two-dimensional (2D) NMR techniques. While the complete assigned ¹H and ¹³C NMR data for **Clavariopsin B** in a specific solvent are not readily available in the public domain, data for its congeners, Clavariopsins C-I, isolated from the same organism, have been published. This information, typically found in the supporting information of the primary literature, serves as a crucial reference for the spectroscopic analysis of **Clavariopsin B**. The structure of **Clavariopsin B** has been determined as cyclo[-(R)-2-hydroxyisovaleryl-L-pipecolyl-L-Val-L-Val-L-MeAsp-L-Melle-L-Melle-Gly-L-MeVal-L-Tyr(OMe)-].^[2]

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of **Clavariopsin B**, based on methodologies reported for similar cyclic depsipeptides.

Isolation and Purification of Clavariopsin B

The isolation of **Clavariopsin B** involves a multi-step process beginning with the fermentation of *Clavariopsis aquatica*.

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and purification of **Clavariopsin B**.

NMR Spectroscopy

High-resolution 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are essential for the structural elucidation of **Clavariopsin B**.

- Sample Preparation: A purified sample of **Clavariopsin B** is dissolved in a deuterated solvent (e.g., benzene- d_6 , CDCl_3 , or DMSO-d_6) at a concentration suitable for NMR analysis

(typically 1-5 mg in 0.5 mL).

- Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Data Acquisition and Processing: Standard pulse programs are used to acquire 1D and 2D NMR data. The data is then processed using appropriate software for Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

HR-ESI-MS and tandem MS (MS/MS) experiments are performed to confirm the molecular formula and to obtain information about the peptide sequence and fragmentation pattern.

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an electrospray ionization source is used.
- Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule $[M+H]^+$. For MS/MS analysis, the parent ion is isolated and fragmented using collision-induced dissociation (CID).

Antifungal Mechanism of Action

The precise signaling pathway of **Clavariopsin B**'s antifungal activity is a subject of ongoing research. However, based on studies of other cyclic depsipeptides, a likely mechanism involves the disruption of the fungal cell wall or membrane integrity. This can occur through various mechanisms, including the inhibition of key enzymes involved in cell wall biosynthesis or the formation of pores in the cell membrane, leading to leakage of cellular contents and ultimately, cell death.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, *Clavariopsis aquatica*. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, *Clavariopsis aquatica*. 2. Structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Clavariopsin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15562120#spectroscopic-data-of-clavariopsin-b-nmr-mass-spectrometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com